molecular formula C6H10N2O B3425240 N,3,5-trimethyl-1,2-oxazol-4-amine CAS No. 403793-49-7

N,3,5-trimethyl-1,2-oxazol-4-amine

Cat. No. B3425240
CAS RN: 403793-49-7
M. Wt: 126.16 g/mol
InChI Key: BXVAAFLEKWPQDJ-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-1,2-oxazol-4-amine is a chemical compound with the CAS Number: 403793-49-7 . It has a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol .


Synthesis Analysis

The synthesis of oxazolines, which includes N,3,5-trimethyl-1,2-oxazol-4-amine, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .


Molecular Structure Analysis

The molecular structure of N,3,5-trimethyl-1,2-oxazol-4-amine consists of a five-membered ring with one nitrogen and one oxygen atom . The presence of three methyl groups and an amine group further characterizes its structure .


Chemical Reactions Analysis

The chemical reactions involving N,3,5-trimethyl-1,2-oxazol-4-amine are primarily related to its synthesis. As mentioned earlier, one of the common methods involves the reaction of dicyanobenzenes with amino alcohols .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been found to exhibit antimicrobial activity . The specific antimicrobial properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Anticancer Activity

Oxazole derivatives have also been found to have anticancer properties . The specific anticancer properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Antitubercular Activity

Oxazole derivatives have been found to exhibit antitubercular activity . The specific antitubercular properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Anti-inflammatory Activity

Oxazole derivatives have been found to have anti-inflammatory properties . The specific anti-inflammatory properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Antidiabetic Activity

Oxazole derivatives have been found to exhibit antidiabetic activity . The specific antidiabetic properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Antiobesity Activity

Oxazole derivatives have been found to have antiobesity properties . The specific antiobesity properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Antioxidant Activity

Oxazole derivatives have been found to exhibit antioxidant activity . The specific antioxidant properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Antiparasitic Activity

Oxazole derivatives have been found to have antiparasitic properties . The specific antiparasitic properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.

Safety and Hazards

The specific safety and hazards information for N,3,5-trimethyl-1,2-oxazol-4-amine is not available in the retrieved papers. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

N,3,5-trimethyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(7-3)5(2)9-8-4/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVAAFLEKWPQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305112
Record name N,3,5-Trimethyl-4-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-1,2-oxazol-4-amine

CAS RN

403793-49-7
Record name N,3,5-Trimethyl-4-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403793-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,5-Trimethyl-4-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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